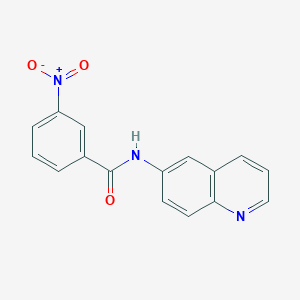

3-nitro-N-quinolin-6-ylbenzamide

Description

Properties

IUPAC Name |

3-nitro-N-quinolin-6-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-16(12-3-1-5-14(10-12)19(21)22)18-13-6-7-15-11(9-13)4-2-8-17-15/h1-10H,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZNTRPZLQWNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-quinolin-6-ylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzoic acid with quinoline-6-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide derivative . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-quinolin-6-ylbenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Amines: Reduction of the nitro group forms the corresponding amine derivative.

Hydroxylamines: Partial reduction of the nitro group forms hydroxylamine derivatives.

Substituted Derivatives: Nucleophilic substitution reactions yield various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of quinoline, including 3-nitro-N-quinolin-6-ylbenzamide, exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific cancer cell lines. A study highlighted that certain quinoline-based carboxamides demonstrated effective inhibition of the phosphatidylinositol 3-kinase (PI3Kα), a critical target in cancer therapy .

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. The presence of the nitro group enhances its reactivity, allowing it to interact with biological targets involved in inflammatory processes. This property is particularly relevant in developing treatments for conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Analgesic Effects

this compound has been identified as a ligand for the vanilloid receptor (VR1), which plays a crucial role in pain perception. This suggests its potential utility in treating pain-related conditions like hyperalgesia and colitis .

Biological Studies

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For example, it has been shown to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory responses. The IC50 values for related compounds indicate significant inhibitory activity, suggesting that this compound could be developed into a therapeutic agent targeting inflammatory diseases .

Antioxidant Activity

Quinoline derivatives are known for their antioxidant properties. Studies have demonstrated that related compounds can scavenge free radicals effectively, providing a protective effect against oxidative stress . This activity is vital for developing treatments for diseases characterized by oxidative damage.

Material Science

The electronic properties of this compound make it suitable for applications in material science. Its unique structure allows for potential use in developing novel materials with specific electronic characteristics, which could be beneficial in fields such as organic electronics and photonics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-nitro-N-quinolin-6-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By stabilizing the enzyme-DNA complex, the compound induces DNA cleavage and ultimately leads to cell death . This mechanism is particularly relevant in its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-nitro-N-quinolin-6-ylbenzamide with structurally related compounds, focusing on substituent effects and biological activity (values likely represent log-transformed IC₅₀ or binding affinity metrics; lower values indicate higher potency):

Key Findings:

Electron-Withdrawing Groups (EWGs): The nitro group in this compound is expected to enhance activity compared to electron-donating groups (EDGs) like ethoxy (compound 54, 5.171 ). Fluorine (compound 52, 5.503 ) and bromine (compound 59, 6.878 ) also act as EWGs, with bromine showing the highest activity, likely due to its larger size and stronger hydrophobic interactions.

Linker Flexibility: Compounds with rigid amide linkers (e.g., indolinone-fused structures) generally exhibit higher activity than those with flexible methylene linkers (e.g., compound from ). The planar benzamide-quinoline core in this compound may favor target engagement over flexible analogs.

Polar Substituents: Polar groups like cyanamido (compound 59, 6.878 ) or hydroxymethyl (compound 58, 5.208 ) improve solubility but may reduce membrane permeability.

Steric Effects: Bulky substituents (e.g., ethoxy in compound 54, 5.171 ) reduce activity, suggesting steric hindrance at the binding site. The compact nitro group in this compound avoids this issue.

Research Implications

- Target Selectivity: The quinoline scaffold’s ability to bind kinases or DNA makes this compound a candidate for anticancer drug development. Its nitro group may confer unique selectivity compared to bromine or fluorine analogs .

- Metabolic Stability: Nitro groups are prone to reduction in vivo, which could limit the compound’s half-life. Comparatively, bromine-substituted analogs (e.g., compound 59 ) may offer better metabolic stability.

- Synthetic Accessibility: The nitro group is easier to introduce than halogens like bromine, making this compound a cost-effective intermediate for further optimization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-nitro-N-quinolin-6-ylbenzamide, and how can reaction purity be ensured?

- Methodological Answer : Synthesis typically involves coupling nitro-substituted benzoyl chloride with 6-aminoquinoline under anhydrous conditions. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation . For purity, recrystallization in ethanol or acetonitrile is recommended, followed by spectroscopic validation (e.g., NMR, IR) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the quinoline and benzamide moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. For crystallographic validation, X-ray diffraction (as in analogous compounds like 3-chloro-N-phenylbenzamide) provides bond-length and angle data .

Q. What analytical techniques are suitable for assessing stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies using HPLC under stressed conditions (e.g., 40°C/75% RH) can detect degradation products. UV-Vis spectroscopy monitors absorbance changes, while thermogravimetric analysis (TGA) assesses thermal decomposition .

Advanced Research Questions

Q. How do substituent modifications on the quinoline scaffold influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives with varying substituents (e.g., electron-withdrawing groups at the nitro position). Biological assays (e.g., enzyme inhibition or cell viability tests) are paired with computational docking to evaluate binding affinity changes. For example, nitro groups enhance electrophilicity, potentially increasing interaction with cysteine residues in target proteins .

Q. What strategies resolve contradictions in reported biological activity data for nitrobenzamide derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Reproduce experiments under standardized conditions (e.g., identical solvent systems and concentrations). Cross-validate using orthogonal methods (e.g., surface plasmon resonance [SPR] for binding kinetics vs. cellular assays for functional activity) .

Q. How can the nitro group’s redox activity be managed during in vitro studies?

- Methodological Answer : The nitro group may undergo reduction to amino derivatives under biological conditions. Use anaerobic environments or antioxidants (e.g., ascorbic acid) to stabilize the compound during assays. Monitor metabolic conversion via LC-MS in hepatocyte models .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, catalyst loading) to mitigate batch-to-batch variability .

- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate target specificity using gene-knockout models .

- Data Interpretation : Use multivariate analysis to distinguish compound-specific effects from assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.